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Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Methyl-2-
(trifluoromethyl)quinolin-4-ol, a heterocyclic compound of significant interest to researchers,
scientists, and professionals in drug development. We will delve into its molecular architecture,
detall its synthesis and characterization, and explore its potential within the landscape of
medicinal chemistry.

Introduction: The Quinoline Scaffold in Modern Drug
Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of
medicinal chemistry.[1][2][3] Its versatile structure is found in a wide array of natural products
and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including
antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4][5] The strategic
functionalization of the quinoline core is a key approach in the development of novel
therapeutic agents.

The introduction of a trifluoromethyl (-CF3) group, in particular, has become a pivotal strategy
in drug design.[6][7] This is due to the unique electronic properties of the -CF3 group, which
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can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to
biological targets.[6][7] When combined with other substituents, such as the methyl group in 8-
Methyl-2-(trifluoromethyl)quinolin-4-ol, these modifications can fine-tune the
pharmacological profile of the parent quinoline molecule, making it a compelling candidate for
further investigation.

Molecular Structure and Physicochemical
Properties

The definitive molecular structure of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol is
characterized by a quinoline core substituted with a methyl group at position 8, a trifluoromethyl
group at position 2, and a hydroxyl group at position 4. The molecule exists in tautomeric
equilibrium between the phenol (quinolin-4-ol) form and the ketone (quinolin-4-one) form.

Table 1: Physicochemical Properties of 8-Methyl-2-
(trifluoromethyl)quinolin-4-ol

Property Value Source

Molecular Formula C11HsF3NO [819]

Molecular Weight 227.18 g/mol [8]
8-methyl-2-

IUPAC Name ) o [8]
(trifluoromethyl)quinolin-4-ol

CAS Number 1701-19-5 [8]1[9]

_ CC1=C2C(=CC=C1)C(=0)C=

Canonical SMILES [8]
C(N2)C(F)(F)F

Melting Point 131 °C (calculated) [9]

Boiling Point 362.65 °C (calculated) [9]

Structural Influences of Substituents:

o 2-(Trifluoromethyl) Group: This strongly electron-withdrawing group significantly impacts the
electronic distribution of the pyridine ring. It enhances the acidity of the N-H proton in the
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quinolone tautomer and increases the molecule’s lipophilicity, which can improve cell
membrane permeability.[6]

e 4-Hydroxyl Group: This group is crucial for the compound's tautomerism and acts as both a
hydrogen bond donor and acceptor, influencing solubility and interactions with biological
targets. Its conversion to a carbonyl group in the quinolone form is essential for certain
biological activities.[10]

o 8-Methyl Group: The placement of the methyl group on the benzene ring can influence the
molecule's overall conformation and metabolic profile. It can introduce steric hindrance that
may affect binding to target proteins and can also be a site for metabolic oxidation.

Synthesis and Spectroscopic Characterization

The synthesis of 4-quinolinol derivatives is often achieved through cyclization reactions. A
common and effective method is the Conrad-Limpach synthesis or a variation thereof, which
involves the condensation of an aniline with a (3-ketoester followed by thermal cyclization. For
8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a plausible approach involves the reaction of 2-
methylaniline with ethyl 4,4,4-trifluoroacetoacetate.

Workflow for the Synthesis of 8-Methyl-2-
(trifluoromethyl)quinolin-4-ol
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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

¢ Step 1: Condensation: In a round-bottom flask, equimolar amounts of 2-methylaniline and
ethyl 4,4,4-trifluoroacetoacetate are mixed. A catalytic amount of acid (e.g., acetic acid) can
be added. The mixture is heated (e.g., at 100-120°C) for 2-4 hours to form the intermediate
enamine. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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o Step 2: Cyclization: The intermediate from Step 1 is added to a pre-heated high-boiling point
solvent or acid catalyst, such as polyphosphoric acid or Dowtherm A, at a high temperature
(typically 200-250°C).[11] The mixture is stirred for 1-3 hours to effect the cyclization.

o Step 3: Workup and Purification: After cooling, the reaction mixture is carefully poured into a
large volume of ice water or a basic solution (e.g., sodium bicarbonate) to precipitate the
crude product.[11] The solid is collected by vacuum filtration, washed with water, and then
dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol
or ethyl acetate to yield pure 8-Methyl-2-(trifluoromethyl)quinolin-4-ol.

Spectroscopic Confirmation

The identity and purity of the synthesized compound would be confirmed using a suite of
spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Structural
Confirmation
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Technique Expected Key Signals

- Aromatic protons on the quinoline ring
(typically & 7.0-8.5 ppm).- A singlet for the
methyl group protons (d ~2.5 ppm).- A singlet for
1H NMR the vinyl proton at position 3 ( ~6.0-6.5 ppm).-
A broad singlet for the N-H proton (quinolone
form) or O-H proton (quinolinol form), which may

be exchangeable with D20.

- Resonances for the quinoline ring carbons (o
110-150 ppm).- A signal for the carbonyl carbon
(C4) in the quinolone form (& ~170-180 ppm).- A
quartet for the -CFs carbon due to C-F

13C NMR

coupling.- A signal for the methyl carbon (& ~15-
25 ppm).

- A sharp singlet for the -CFs group, typically
1°F NMR observed around & -60 to -70 ppm (relative to
CFCl3).[12]

- A broad O-H or N-H stretching band (3200-
3500 cm™1).- C=0 stretching vibration for the
quinolone tautomer (~1650 cm~1).- C=C and

IR (KBr) L : :
C=N stretching vibrations in the aromatic region
(1500-1620 cm~1).[13]- Strong C-F stretching

bands (1100-1300 cm™1),

- Calculation of the exact mass of the molecular
Mass Spec (HRMS) ion [M+H]* to confirm the elemental composition
Ci11HsFsNO.

Potential Applications and Biological Relevance

Quinoline derivatives are known to exert their biological effects through various mechanisms,
making them valuable scaffolds in drug discovery.[3][14] The inclusion of the trifluoromethyl
group often enhances these activities.

Therapeutic Potential
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» Anticancer Activity: Many quinoline derivatives function as inhibitors of protein kinases, such
as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor
Receptor (VEGFR), which are critical in cancer cell proliferation and angiogenesis.[3] The
trifluoromethyl group can improve the binding affinity to the kinase active site.

o Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like
chloroquine.[1] Trifluoromethylated quinolines have shown potent activity against drug-
resistant strains of Plasmodium falciparum.[1]

» Antimicrobial and Antiviral Activity: The quinoline scaffold is present in numerous
antibacterial and antiviral agents.[2][4] The lipophilicity imparted by the -CFs group can
facilitate penetration through microbial cell walls.

Logical Framework for Quinoline-Based Drug Action

Potential Mechanisms of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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